N-Boc-N-methyl-2-cyclohexylglycine

Description

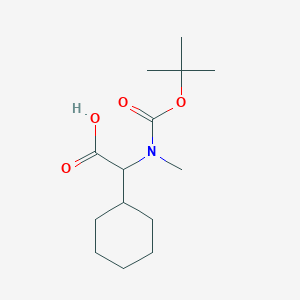

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h10-11H,5-9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRIWKFZQIMXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(C1CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of N Boc N Methyl 2 Cyclohexylglycine

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for transformations, particularly for the incorporation of this amino acid into peptide chains.

Esterification Reactions for Peptide Coupling (e.g., Methyl Esters, Benzyl (B1604629) Esters)

Esterification of the carboxylic acid is a common strategy to temporarily protect it or to activate it for subsequent reactions. For instance, methyl or benzyl esters can be formed. The synthesis of methyl esters can be achieved using reagents like thionyl chloride in methanol (B129727). nih.gov The formation of benzyl esters has also been reported in the synthesis of related N-Boc protected amino acids. chemicalbook.com These esterifications are crucial steps in preparing the amino acid for peptide coupling, preventing the free carboxyl group from participating in unwanted side reactions.

Amide Bond Formation with Amines and Peptides (e.g., EDC, HOBt, HBTU mediated couplings)

The formation of an amide bond is the fundamental reaction in peptide synthesis. For N-Boc-N-methyl-2-cyclohexylglycine, this is typically achieved by activating the carboxylic acid with a coupling agent, which then reacts with the amino group of another amino acid or peptide. nih.gov

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU). creative-peptides.compeptide.comnih.gov HOBt and its derivatives are known to suppress racemization and improve reaction efficiency by forming more stable active esters. creative-peptides.compeptide.com The combination of EDC and HOBt is a well-established method for forming amide bonds with a variety of amines, including those that are electron-deficient. nih.gov

Uronium-based coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective for peptide bond formation, offering high reactivity and reduced side reactions. creative-peptides.compeptide.com These reagents, often used with HOBt, facilitate rapid and efficient coupling, which is particularly beneficial in solid-phase peptide synthesis (SPPS). nih.govcreative-peptides.com The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by an amine. creative-peptides.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Key Features |

|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | Water-soluble carbodiimide, minimizes racemization when used with HOBt. creative-peptides.compeptide.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | HOBt | High coupling efficiency, suitable for long peptides, reduces side reactions. creative-peptides.compeptide.com |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Faster reaction rates and less epimerization compared to HBTU. peptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Effective for coupling, particularly with challenging sequences. nih.govpeptide.com |

Transformations of the N-Boc-N-methylamine Functionality

The N-Boc-N-methylamine group is the other major reactive center of the molecule, primarily involving the removal of the Boc protecting group.

Selective Boc Deprotection under Acidic Conditions (e.g., TFA, HCl)

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. researchgate.net Its removal is a critical step in peptide synthesis to expose the N-methylamine for the next coupling reaction. peptide.com This deprotection is typically achieved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). commonorganicchemistry.comnih.govsigmaaldrich.com

A common method involves dissolving the N-Boc protected amino acid in a solution of TFA in a solvent like dichloromethane (B109758) (DCM). peptide.comcommonorganicchemistry.com The reaction is often carried out at room temperature and can be completed within a few hours. commonorganicchemistry.com Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used. reddit.comyoutube.com The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the molecule. reddit.com For instance, more dilute acid solutions or lower temperatures may be employed to avoid unwanted side reactions. reddit.com

Table 2: Conditions for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature, 1-2 hours. peptide.comcommonorganicchemistry.com |

| Hydrogen Chloride (HCl) | Dioxane or Methanol | Saturated solution of HCl in the solvent, 0°C to room temperature. reddit.comyoutube.com |

| Fluorinated Alcohols (TFE, HFIP) | - | Can effect deprotection, sometimes under thermal or microwave-assisted conditions. nih.govresearchgate.net |

| Oxalyl Chloride | Methanol | Mild deprotection, particularly for N-Boc groups on aromatic systems. nih.gov |

Reactivity of the Free N-methylamine

Once the Boc group is removed, the resulting free N-methylamine becomes a nucleophile. Its primary role in the context of peptide synthesis is to react with the activated carboxylic acid of the next amino acid in the sequence, thereby elongating the peptide chain. peptide.com The N-methyl group provides steric hindrance, which can sometimes affect the coupling efficiency compared to a primary amine. This may necessitate the use of more potent coupling reagents or longer reaction times. peptide.com Beyond peptide synthesis, the free secondary amine can participate in various other chemical transformations typical of secondary amines, such as alkylation or acylation, allowing for further derivatization of the molecule.

Modifications and Functionalizations of the Cyclohexyl Ring System

While the primary reactive sites of this compound are the carboxylic acid and the protected amine, the cyclohexyl ring itself presents opportunities for further chemical modification. Although less commonly explored in the direct context of this specific amino acid, general methods for the functionalization of cycloalkane rings can be applied.

Such modifications could include radical halogenation followed by nucleophilic substitution to introduce various functional groups. Catalytic C-H activation methods could also be employed to introduce new substituents onto the ring, although this would require careful selection of catalysts to achieve regioselectivity and avoid interference from the other functional groups on the molecule. Functionalization of the cyclohexyl ring can lead to the synthesis of novel amino acid derivatives with unique conformational properties or the potential for introducing labels or other functionalities. For example, related N-Boc protected cyclic amino acids have been used as building blocks in the synthesis of more complex heterocyclic systems. beilstein-journals.orgnih.gov

Stereoselective Introduction of Additional Substituents

The chiral center at the α-carbon of this compound provides a key handle for stereoselective reactions. The existing stereochemistry can direct the introduction of new substituents, leading to the formation of diastereomerically enriched or pure compounds. This control is paramount in the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

Research has demonstrated that the cyclohexyl ring can be functionalized to introduce additional substituents. For instance, oxidation of the cyclohexyl moiety to a ketone provides a reactive site for further modifications. Subsequent reactions, such as the Fisher indole (B1671886) synthesis, can be employed to introduce heterocyclic systems, although this may require optimization to prevent the thermolysis of the tert-butoxycarbonyl (Boc) protecting group. clockss.org

Heterocycle Fusion Strategies onto the Cyclohexyl Moiety

Fusing heterocyclic rings onto the cyclohexyl group of this compound derivatives can lead to novel chemical entities with unique pharmacological profiles. Various synthetic strategies have been developed to achieve this transformation, expanding the structural diversity of compounds accessible from this starting material.

One notable approach involves the synthesis of indole- and thiazole-fused cyclohexylglycines. clockss.org This strategy begins with the oxidation of the cyclohexyl alcohol to a ketone. The resulting ketone can then undergo a Fisher indole synthesis to create an indole-fused system. clockss.org For the construction of thiazole-fused derivatives, a Hantzsch-type synthesis is employed. This involves the conversion of the ketone to an α-bromo ketone, which is then reacted with a thioamide to form the thiazole (B1198619) ring. clockss.org These methods have been successfully applied to produce potent inhibitors of dipeptidyl peptidase IV (DP-IV). clockss.org

The following table summarizes key aspects of these heterocycle fusion strategies:

| Heterocycle | Key Reaction | Starting Material Functional Group | Reagents |

| Indole | Fisher Indole Synthesis | Ketone | Arylhydrazine, Acid Catalyst |

| Thiazole | Hantzsch Thiazole Synthesis | α-Bromo Ketone | Thioamide |

Synthesis of Advanced Chemical Scaffolds from this compound

The unique structural features of this compound make it an ideal precursor for the synthesis of a wide array of advanced chemical scaffolds. These scaffolds are foundational elements in the design of novel therapeutic agents and functional materials.

Construction of Cyclic Peptidomimetics and Lactams

Cyclic peptidomimetics and lactams are important classes of compounds in drug discovery due to their enhanced metabolic stability and conformational rigidity compared to their linear counterparts. This compound can be incorporated into these cyclic structures to create novel analogues with potentially improved biological activities.

The synthesis of cyclic peptidomimetics often involves macrocyclization strategies. nih.gov These can include head-to-tail cyclization, where the N-terminus and C-terminus of a linear peptide precursor are joined. nih.gov The presence of the N-methyl group in this compound can influence the conformation of the peptide backbone, potentially facilitating cyclization or leading to specific cyclic conformations. The synthesis of small cyclic peptides containing N-methyl amino acids can be challenging but has been achieved using specialized techniques. thieme-connect.de

Lactams, which are cyclic amides, can also be synthesized from precursors derived from this compound. The formation of the lactam ring can be achieved through various cyclization reactions, often involving the activation of a carboxylic acid and its subsequent reaction with an amine within the same molecule. nih.govnih.govresearcher.life The synthesis of β-lactams, for example, can be achieved through the reaction of imines with ketenes. nih.gov

Formation of Branched Peptides

Branched peptides, where a peptide chain is attached to the side chain of an amino acid residue, are of interest for their unique architectures and potential applications in drug delivery and biomaterials. beilstein-journals.org this compound can be incorporated as the core amino acid from which peptide branches emanate.

The synthesis of branched peptides typically involves solid-phase peptide synthesis (SPPS), where the main peptide chain is assembled on a solid support. beilstein-journals.org The branching point can be introduced by using an amino acid with a protected functional group in its side chain. After the synthesis of the main chain, the side-chain protecting group is selectively removed, and the branch is synthesized. The Boc group on the N-terminus of this compound allows for its integration into standard Fmoc-based SPPS protocols. beilstein-journals.org

Incorporation into Polymeric Resins for Solid-Phase Synthesis

The attachment of this compound to polymeric resins is a key step in its utilization in solid-phase synthesis (SPS). nih.gov This technique allows for the efficient and high-throughput synthesis of peptides and other oligomers. The Boc protecting group is compatible with various SPS strategies. researchgate.netspringernature.com

In a typical Boc-based solid-phase peptide synthesis, the C-terminal amino acid is attached to a resin. The Boc protecting group on the N-terminus is then removed with a mild acid, and the next amino acid is coupled. This cycle is repeated until the desired sequence is assembled. springernature.comyoutube.com The use of this compound in this context allows for the introduction of its unique structural features into a growing peptide chain. The choice of resin and linker is crucial for the successful synthesis and subsequent cleavage of the final product from the solid support. nih.govnih.gov

Utilisation as a Chiral Building Block in Asymmetric Synthesis

As a chiral building block, this compound serves as a powerful tool for introducing stereochemical complexity in a controlled manner. The inherent chirality of the molecule is leveraged to direct the stereochemical outcome of subsequent reactions, a cornerstone of asymmetric synthesis.

The defined stereocenter of this compound is crucial for controlling the absolute stereochemistry during the synthesis of complex target molecules. In multi-step syntheses, the chirality of this building block is transferred through successive reactions, ensuring the final product is formed as a single enantiomer. This is particularly vital in the synthesis of natural products and pharmaceuticals, where biological activity is often exclusive to one specific stereoisomer.

Beyond controlling absolute stereochemistry, this compound is instrumental in exerting diastereoselective control. When this chiral building block is incorporated into a molecule that already contains stereocenters, it influences the stereochemical outcome of reactions at other sites, leading to the preferential formation of one diastereomer over others. The steric bulk of the N-methyl and cyclohexyl groups plays a significant role in this facial selectivity, directing incoming reagents to attack from the less hindered face of the molecule.

A relevant example of this principle is seen in reactions involving α-aminoorganolithiums generated from N-Boc-N-methyl-protected amino acids. The reaction of these chiral organolithiums with aldehydes proceeds with varying degrees of diastereoselectivity to form β-amino alcohols. nih.gov The stereochemistry of the starting N-methylated amino acid directs the approach of the aldehyde, influencing the configuration of the two new stereocenters that are formed. Studies have shown that N-Boc-N-methyl-protected α-aminoorganolithiums can be trapped with aldehydes with near-complete retention of configuration, highlighting the utility of the N-methyl group in controlling stereoselectivity. nih.gov This level of control is essential in multi-step syntheses where the correct relative stereochemistry between multiple chiral centers is critical for the function of the final molecule.

Integration into Peptide and Peptidomimetic Chemistry

The incorporation of this compound into peptides represents a key strategy in peptidomimetic chemistry. This modification is used to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility.

Introducing this compound into a peptide sequence imparts significant conformational rigidity. This effect stems from two primary features of the amino acid. Firstly, the N-methyl group replaces the amide proton, thereby eliminating a hydrogen bond donor site that is crucial for forming secondary structures like α-helices and β-sheets. Secondly, the steric clash between the N-methyl group and the adjacent carbonyl group restricts the permissible values of the peptide backbone dihedral angles (φ and ψ). nih.govresearchgate.net

The bulky cyclohexyl side chain further limits conformational freedom. A related compound, Cα-methyl, Cα-cyclohexylglycine, has been shown through FT-IR, NMR, and X-ray diffraction analyses to be a potent inducer of β-turn and 3(10)-helical structures in peptides. nih.gov This demonstrates that the combination of methylation and a bulky aliphatic side chain effectively forces the peptide backbone to adopt specific, folded conformations. By locking the peptide into a distinct three-dimensional shape, which often mimics the bioactive conformation, researchers can enhance binding affinity and selectivity for its biological target. researchgate.netnih.gov

| Modification | Structural Effect | Conformational Outcome |

|---|---|---|

| N-Methylation | Removes amide proton (H-bond donor); introduces steric hindrance. | Restricts φ and ψ dihedral angles; favors cis-amide bond conformation. |

| Cyclohexyl Side Chain | Adds significant steric bulk at the Cα position. | Further limits side chain and backbone flexibility. |

| Combined Effect | Synergistic restriction of backbone and side-chain movement. | Potent induction of specific secondary structures (e.g., β-turns, helices). nih.gov |

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. The amide bonds of the peptide backbone are susceptible to enzymatic cleavage. N-methylation of the amide nitrogen effectively shields the adjacent peptide bond from protease recognition and hydrolysis. researchgate.netrsc.orgnih.gov The N-methyl group sterically hinders the approach of the protease's catalytic machinery, preventing the cleavage of the peptide bond.

The incorporation of N-methylated amino acids has been shown to dramatically increase the half-life of peptides in the presence of proteolytic enzymes. For example, a study involving N-methyl scanning mutagenesis of a G-protein-binding peptide investigated the effect of single N-methyl substitutions on stability against trypsin cleavage. The results showed a substantial increase in proteolytic resistance. nih.gov

Table 1: Effect of N-Methylation on Peptide Half-Life in the Presence of Trypsin

| Peptide | N-Methylation Site | Half-Life (min) | Fold Increase in Stability |

|---|---|---|---|

| Unmodified Peptide | None | 2 | - |

| N-Me-D | P2 Position (Aspartate) | >2000 | >1000 |

| N-Me-K | P1 Position (Lysine) | 144 | 72 |

| N-Me-L | P1' Position (Leucine) | >2000 | >1000 |

| N-Me-Y | P2' Position (Tyrosine) | 1600 | 800 |

Data adapted from Millward et al. (2008). nih.gov The positions (P2, P1, etc.) are relative to the trypsin cleavage site.

This profound increase in stability, ranging from 72-fold to over 1000-fold, underscores the effectiveness of N-methylation as a strategy for developing protease-resistant peptide analogs. nih.gov The bulky cyclohexyl group of this compound would be expected to confer even greater steric shielding, further enhancing proteolytic stability.

β-turns are secondary structures where the peptide chain reverses its direction. They are critical for protein folding and are often involved in molecular recognition events. The conformational constraints imposed by N-methylated amino acids make them excellent tools for nucleating or stabilizing β-turns. nih.govacs.org

Research has shown that incorporating N-methylated heterochiral amino acids (e.g., an N-methylated D-amino acid followed by an N-methylated L-amino acid) is a particularly effective strategy for inducing stable β-hairpin structures without requiring a covalent cyclic constraint. nih.gov The study demonstrated that an N-methylated D-amino acid can effectively substitute for the commonly used D-Proline in a βII' turn motif. The steric interactions involving the N-methyl groups in the turn region are crucial for nucleating the hairpin structure, which is then stabilized by intramolecular hydrogen bonds. nih.gov The defined dihedral angles of peptides containing Cα-methyl, Cα-cyclohexylglycine also support its role as a β-turn inducer. nih.gov Therefore, incorporating this compound, particularly in combination with other turn-promoting residues, is a rational strategy for designing novel and stable β-turn mimetic structures for use in drug discovery and chemical biology.

An in-depth examination of the role of this compound in sophisticated chemical synthesis reveals its significance as a specialized building block in peptide chemistry and drug discovery. This article explores its application in advanced organic synthesis and its role in the rational design of enzyme inhibitors and modulators, focusing exclusively on preclinical research findings.

Stereochemical Characterization and Conformational Analysis

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms is fundamental. This is achieved through a combination of spectroscopic techniques and crystallographic analysis of related structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating stereochemistry in solution. For complex amino acid derivatives, both ¹H and ¹³C NMR are employed.

In ¹H NMR studies of similar chiral compounds, the relative stereochemistry can often be determined by comparing the chemical shifts of epimeric pairs. For instance, in studies of kainoid amino acids, an empirical rule was established where the spatial relationship between substituents (cis/trans) could be assigned based on significant differences in the chemical shifts of specific methylene (B1212753) protons. nih.gov For a compound like N-Boc-N-methyl-2-cyclohexylglycine, comparing the ¹H NMR spectra of the (S,R) and (S,S) diastereomers would likely reveal distinct shifts for the α-proton and the protons on the cyclohexyl ring, allowing for stereochemical assignment.

¹³C NMR spectroscopy is also highly sensitive to the local electronic and steric environment of each carbon atom. Studies on N-Boc-protected amino acids have shown that the chemical shifts of the carbonyl carbons in both the Boc group and the amino acid backbone are influenced by factors such as solvent polarity and the size of the amino acid's side chain. mdpi.com This sensitivity allows for the differentiation of stereoisomers based on subtle changes in their carbon chemical shifts. mdpi.com The analysis of a ¹H-NMR spectrum for a related compound, N-Boc glutamic acid, demonstrated successful assignment of all proton signals, confirming its synthesized structure and showcasing the utility of this method. researchgate.net

For example, the X-ray structure of N-acetyl-N-methyl-L-alanine N'-methylamide, an N-methylated amino acid derivative, has been determined. researchgate.net This analysis provides key conformational parameters that serve as a valuable reference for understanding the structural preferences of this compound.

| Compound | Torsion Angle (φ) | Torsion Angle (ψ) | Reference |

|---|---|---|---|

| N-acetyl-N-methyl-L-alanine N'-methylamide | -114.8(2)° | 29.5(2)° | researchgate.net |

| N-acetyl-N-methyl-D-alanine N'-methylamide | 111.5(1)° | -23.8(1)° | researchgate.net |

¹Data from a study on alanine (B10760859) derivatives, which serve as structural analogs.

Conformational Preferences of this compound Derivatives

The flexibility of the molecule is largely dictated by rotation around several key single bonds. The resulting conformational preferences are governed by a delicate balance of steric hindrance, intramolecular forces, and electronic effects.

Although lacking traditional hydrogen bond donors like N-H in the backbone, N-Boc-N-methylated compounds can be stabilized by weaker intramolecular interactions. Non-conventional C-H···O hydrogen bonds are particularly relevant. In these interactions, an activated C-H bond (such as those on the cyclohexyl ring or N-methyl group) can act as a hydrogen bond donor to the carbonyl oxygen of the Boc group or the carboxylic acid. msu.edu

Studies on other N-protected systems have shown that these C-H···O interactions are strong enough to influence and stabilize specific conformations. msu.edu For this compound, a C-H···O bond between one of the axial protons of the cyclohexyl ring and the Boc carbonyl oxygen could lock the side chain into a preferred orientation. The energy of such an interaction, though modest (estimated around 1-2 kcal/mol in similar systems), can be a determining factor in the conformational landscape. msu.edu

A defining characteristic of N-methylated peptide bonds and urethane (B1682113) linkages (like the Boc group) is the potential for cis/trans isomerism around the C-N bond. Due to the steric bulk of the N-methyl and Boc groups, the energy barrier to rotation around the N-CO bond is significant, leading to slowly interconverting conformers that are often observable on the NMR timescale.

Trans conformer: The α-carbon and the main part of the Boc group are on opposite sides of the C-N bond.

Cis conformer: The α-carbon and the main part of the Boc group are on the same side of the C-N bond.

In studies of N-acetyl-N-methyl-alanine derivatives, the molecules were found to adopt a cis arrangement of the N-terminal amide bond in the solid state. researchgate.net However, in solution, a dynamic equilibrium between cis and trans conformers is common for such compounds. nih.govresearchgate.net The ratio of these isomers can be quantified using techniques like 2D NMR (NOESY), which detects through-space proximity between protons.

| Isomer | Expected NOE Correlation | Description | Reference |

|---|---|---|---|

| Cis | α-Proton ↔ N-Methyl Protons | The α-proton and the N-methyl group are on the same side of the amide plane, resulting in a nuclear Overhauser effect. | researchgate.net |

| Trans | α-Proton ↔ Boc (t-butyl) Protons | The α-proton and the tert-butyl group of the Boc protector are on the same side of the amide plane, leading to a different NOE signal. | researchgate.net |

²Based on general principles of NOE for N-acylated, N-methylated amino acids.

The conformational behavior of this compound is heavily influenced by its three key substituents: the N-Boc group, the N-methyl group, and the Cα-cyclohexyl group.

N-Boc and N-Methyl Groups: The combination of these two groups on the nitrogen atom creates significant steric hindrance, which restricts rotation around the N-Cα bond (affecting the φ angle) and promotes the aforementioned cis/trans isomerism. This N-methylation is known to influence the conformational mobility of peptides. nih.gov

Computational and Theoretical Studies

Due to the complexity and potential flexibility of this compound, computational and theoretical methods are indispensable for a detailed understanding of its conformational preferences and energetic properties. These in silico approaches provide insights that are often difficult to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Conformational Sampling

For a molecule like this compound, MD simulations would be crucial for exploring the rotational freedom around several key single bonds:

The N-Cα bond (φ, phi torsion angle)

The Cα-C' bond (ψ, psi torsion angle)

The Cα-C(cyclohexyl) bond

The N-CH₃ bond

The various bonds within the cyclohexyl ring, which can exist in chair, boat, and twist-boat conformations.

The N-methylation introduces a significant change compared to its non-methylated counterpart. The replacement of the amide proton with a methyl group eliminates the possibility of forming a key intramolecular hydrogen bond that often stabilizes specific secondary structures in peptides and their derivatives. Furthermore, the steric hindrance imposed by the N-methyl group restricts the allowable regions in the Ramachandran plot (φ, ψ space). This generally leads to a more limited set of accessible conformations.

Table 1: Key Torsional Angles for Conformational Analysis of this compound

| Torsion Angle | Description | Expected Influence on Conformation |

| φ (phi) | C'-N-Cα-C' | Restricted by the N-methyl and cyclohexyl groups. |

| ψ (psi) | N-Cα-C'-O | Influenced by the size of the cyclohexyl group. |

| ω (omega) | Cα-C'-N-Cα | Primarily trans, but cis conformations might be accessible. |

| χ1 (chi1) | N-Cα-C(cyclohexyl)-C(cyclohexyl) | Determines the orientation of the cyclohexyl ring. |

Quantum Chemical Calculations for Energetic Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more accurate description of the electronic structure and energetics of different molecular conformations compared to the classical force fields used in MD simulations. These methods are invaluable for determining the relative stabilities of various conformers identified through methods like MD simulations or systematic conformational searches.

For this compound, quantum chemical calculations would be employed to:

Optimize the geometry of different low-energy conformers to find their most stable structures.

Calculate the relative energies of these conformers to determine their population distribution at a given temperature. This allows for the identification of the global minimum energy conformation and other significantly populated states.

Analyze the nature of intramolecular interactions , such as van der Waals forces and dipole-dipole interactions, that stabilize certain conformations. While lacking a hydrogen bond donor at the amide nitrogen, other weak interactions can play a crucial role.

Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to validate the computational models.

Studies on related N-Boc-N-methylated amino acids, such as N-Boc-N-methyl-alanine and N-Boc-N-methyl-phenylalanine, have shown that N-methylation can significantly alter the potential energy surface, leading to shifts in the preferred φ and ψ angles. The bulky cyclohexyl group in the target molecule is expected to further pronounce these effects, potentially favoring regions of the Ramachandran plot that are sparsely populated for smaller amino acids.

Structure-Based Design and In Silico Screening Applications

This compound, as a protected and conformationally constrained amino acid, is a valuable building block in medicinal chemistry for the design of peptidomimetics and other bioactive molecules. Its rigidified backbone and specific stereochemistry can be exploited in structure-based drug design to create ligands that fit precisely into the binding sites of biological targets like enzymes and receptors.

Structure-Based Design:

In structure-based design, the three-dimensional structure of a target protein is used to design molecules that can bind to it with high affinity and selectivity. If the goal is to develop a peptide-based inhibitor, for example, incorporating this compound could offer several advantages:

Conformational Rigidity: The constrained conformation of this amino acid can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity.

Proteolytic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteases, which is a common issue with peptide-based drugs.

Modulation of Lipophilicity: The cyclohexyl and Boc groups increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Computational docking studies would be a primary tool to explore how this compound or a peptide containing it could fit into a target's active site. These simulations can predict the binding mode and estimate the binding affinity, guiding the design of more potent and selective compounds.

In Silico Screening:

While this compound itself is a single molecule, it can serve as a scaffold for the creation of virtual libraries of related compounds for in silico screening. By computationally modifying the cyclohexyl group (e.g., adding substituents) or replacing the Boc group with other functionalities, a vast chemical space can be explored. These virtual libraries can then be screened against the three-dimensional structure of a target protein to identify potential hits. This approach accelerates the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

Although specific examples of the use of this compound in published structure-based design or in silico screening campaigns are scarce, the principles outlined above are broadly applicable to non-standard amino acids in drug discovery.

Future Research Directions and Unexplored Avenues in N Boc N Methyl 2 Cyclohexylglycine Chemistry

Development of Greener Synthetic Pathways

The chemical synthesis of complex molecules like N-Boc-N-methyl-2-cyclohexylglycine traditionally involves multi-step processes that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic routes.

Biocatalysis offers a powerful alternative to traditional chemical synthesis, utilizing enzymes for their high selectivity and ability to function under mild conditions. manchester.ac.uk For this compound, the key transformations—N-methylation and the formation of the amino acid scaffold—are prime candidates for enzymatic approaches.

Future research could explore the use of N-methyltransferases (NMTs), which are responsible for N-methylation in numerous natural products. manchester.ac.uk These enzymes could be engineered or sourced from microbial platforms to selectively methylate an N-Boc-2-cyclohexylglycine precursor. nih.gov This biocatalytic step would eliminate the need for hazardous alkylating agents often used in chemical synthesis. manchester.ac.uk

Applying flow chemistry to the synthesis of this compound could offer several advantages:

Precise Control: Microreactors allow for exact control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the reactivity of intermediates and minimizing side reactions. nagoya-u.ac.jp

Improved Safety: Handling potentially hazardous reagents is safer in a closed-loop flow system, where only small volumes are reacting at any given time.

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors improves heat and mass transfer, often leading to dramatically shorter reaction times and higher yields compared to batch synthesis. uzh.chnagoya-u.ac.jp

Future research will likely focus on developing telescoped flow syntheses, where multiple reaction steps are connected in a continuous sequence without isolating intermediates. A possible flow process could involve the in-line formation of an N-Boc-2-cyclohexylglycine precursor followed immediately by a packed-bed reactor containing an immobilized methylation agent or catalyst to yield the final product.

Advanced Applications in Material Science Research

While this compound is primarily viewed as a building block for peptides, its unique structural features—a bulky, lipophilic cyclohexyl group and a protected, N-methylated backbone—make it an intriguing candidate for materials science applications. The incorporation of N-methylated amino acids into polymers can significantly alter their properties. rsc.orgacs.org

Future investigations could explore the synthesis of novel polypeptides and polymers incorporating this compound. The sterically demanding and conformationally rigid nature of this residue could be exploited to create polymers with specific, predictable secondary structures, such as stable helices. acs.org These materials could have applications in:

Biocompatible Materials: Creating surfaces that resist biofouling or promote specific cell adhesion.

Advanced Membranes: The controlled porosity and surface chemistry of such polymers could be useful for separation technologies.

Chiral Stationary Phases: The inherent chirality and rigidity of the monomer could be leveraged to create new materials for chromatographic separations. sigmaaldrich.com

Research would involve the ring-opening polymerization (ROP) of the corresponding N-carboxyanhydride (NCA) of N-methyl-2-cyclohexylglycine (after removal of the Boc group). Studies would focus on how the incorporation of this bulky residue affects the polymerization kinetics and the final material's thermal, mechanical, and self-assembly properties. rsc.org

Integration with Artificial Intelligence and Machine Learning for Synthesis Prediction and Design

The complexity of chemical synthesis, especially for sterically hindered molecules, presents a significant challenge for optimization. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity. mdpi.com

For this compound, AI can be applied in several key areas:

Synthesis Prediction: Deep learning models can be trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps. mit.edunih.gov This is particularly valuable for peptide coupling reactions involving this compound, where steric hindrance can lead to low yields and epimerization. nagoya-u.ac.jp An AI model could predict the optimal coupling reagents, solvents, and temperatures to maximize yield and purity. mit.edu

Reaction Optimization: AI algorithms can be coupled with automated flow chemistry platforms to create self-optimizing systems. The AI would analyze real-time analytical data (e.g., from UV-vis or mass spectrometry) and adjust reaction conditions to maintain optimal performance, a concept that is foundational to the development of "smart" manufacturing plants. nih.gov

De Novo Design: Generative AI models can propose entirely new synthetic routes or novel molecules with desired properties. For instance, an AI could design new polymers incorporating this compound and predict their material properties before they are ever synthesized. oaepublish.com

The development of these AI tools relies on the availability of large, high-quality datasets of reaction information. Future efforts will involve generating these datasets, potentially through high-throughput automated experiments, to train more accurate and predictive models. nih.govacs.org

Exploration of Novel Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a molecule. nih.gov this compound contains several motifs that are amenable to bioisosteric substitution to modulate properties like lipophilicity, metabolic stability, and conformational preference.

Future research should systematically explore these replacements:

Cyclohexyl Group: This bulky, lipophilic group significantly influences the conformation and solubility of peptides containing it. Replacing it with other groups can have profound effects.

N-Methyl Group: The methyl group on the amide nitrogen removes the hydrogen bond donor capability and provides steric bulk, restricting bond rotation. researchgate.net Its replacement can reintroduce hydrogen bonding or alter steric hindrance.

Carboxylic Acid: This functional group is typically ionized at physiological pH. Replacing it with other acidic groups can alter pKa and lipophilicity, which can impact cell permeability and target binding. pressbooks.pub

The table below outlines potential bioisosteric replacements and the rationale for their exploration.

| Original Fragment | Potential Bioisostere(s) | Rationale for Replacement |

| Cyclohexyl | Phenyl, Pyridyl | Introduces aromaticity and potential for π-stacking interactions; alters electronic properties. pharmablock.com |

| tert-Butyl | Acts as a non-aromatic, sterically demanding lipophilic group. pharmablock.com | |

| Cyclopentyl, Cyclopropyl | Reduces steric bulk and lipophilicity while maintaining aliphatic character; introduces ring strain. nih.gov | |

| Bicyclo[1.1.1]pentane | Serves as a rigid, non-planar phenyl isostere that can improve solubility and metabolic stability. u-tokyo.ac.jp | |

| N-Methyl | N-H (demethylation) | Reintroduces a hydrogen bond donor, potentially altering secondary structure and target interactions. |

| N-Ethyl, N-Isopropyl | Increases steric bulk, further restricting backbone conformation. researchgate.net | |

| N-CF3 | Acts as a metabolically stable isostere that can influence electronic properties and pKa. nih.gov | |

| Carboxylic Acid | Tetrazole | An established acidic bioisostere with a similar pKa but increased lipophilicity, potentially improving oral bioavailability. pressbooks.pub |

| Acylsulfonamide | Provides an acidic proton with different geometry and electronic distribution. | |

| Hydroxamic Acid | Can act as a metal-chelating group and a carboxylic acid mimic. |

Systematic synthesis and evaluation of these analogs, particularly within the context of a bioactive peptide, would provide a detailed understanding of the structure-activity relationships governed by each part of the this compound scaffold.

Design and Synthesis of this compound Containing Macrocyclic Structures

Macrocyclization is a widely used strategy to improve the therapeutic properties of peptides. By constraining the peptide into a cyclic structure, improvements in metabolic stability, receptor selectivity, and cell permeability can be achieved. nih.govspringernature.com The incorporation of N-methylated amino acids into these macrocycles is particularly powerful, as it further reduces susceptibility to proteolysis and can enhance membrane permeability by shielding backbone amide protons. researchgate.netnih.gov

Future research should focus on the design and synthesis of macrocyclic peptides that feature this compound. The combination of macrocyclization with the inherent conformational constraints and lipophilicity of this unique amino acid could lead to peptides with exceptional drug-like properties.

Key research avenues include:

Synthetic Strategies: Developing efficient protocols for the synthesis of linear precursors containing the sterically hindered this compound residue, likely using solid-phase peptide synthesis (SPPS), followed by high-dilution, head-to-tail, or side-chain cyclization in solution. nih.govnih.gov

Conformational Analysis: Using techniques like NMR spectroscopy and computational modeling to understand how the incorporation of this compound influences the three-dimensional structure and conformational dynamics of the macrocycle.

Library Synthesis: Creating combinatorial libraries of N-methylated, cyclohexyl-containing macrocycles to screen for novel biological activities. nih.gov The development of robust synthetic methods is a prerequisite for accessing the chemical diversity needed for successful screening campaigns.

The ultimate goal is to leverage the unique properties of this compound to overcome the traditional limitations of peptide therapeutics, such as poor stability and low oral bioavailability. springernature.com

Q & A

Q. What are the standard synthetic routes for N-Boc-N-methyl-2-cyclohexylglycine, and how are intermediates purified?

The synthesis typically involves a multi-step process starting with Boc protection of the amine group, followed by alkylation or coupling reactions. For example, methyl ester intermediates are purified via column chromatography using gradients of cyclohexane/ethyl acetate (e.g., 20:1 → 10:1) to achieve high purity . Characterization is performed using -NMR (e.g., δ 2.43–5.72 ppm for key protons) and mass spectrometry to confirm structural integrity .

Q. What analytical techniques are recommended for assessing the purity and identity of this compound?

Key methods include:

- HPLC : To quantify purity (≥95% is typical for research-grade material).

- NMR Spectroscopy : For verifying stereochemistry and functional group integrity.

- Mass Spectrometry (MS) : To confirm molecular weight and detect impurities. Reproducibility requires strict adherence to documented protocols, as emphasized in academic publishing guidelines .

Q. How should researchers safely handle and store this compound in the laboratory?

Safety protocols include:

- Using PPE (gloves, goggles, lab coats) and working in a fume hood to avoid inhalation/contact .

- Storing the compound in a dry, cool environment to prevent degradation, with periodic checks for stability .

- Disposing of waste via certified hazardous waste services compliant with local regulations .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound in large-scale reactions?

Strategies include:

- Reaction Engineering : Using continuous flow reactors to enhance mixing and reduce side reactions .

- Catalyst Screening : Testing palladium or organocatalysts for coupling steps to improve enantioselectivity.

- Solvent Optimization : Replacing traditional solvents (e.g., DCM) with greener alternatives like ethyl acetate to improve sustainability.

Q. What methodologies resolve discrepancies between experimental NMR data and computational predictions for this compound derivatives?

Contradictions may arise from conformational flexibility or impurities. Solutions involve:

- Advanced NMR Techniques : 2D NMR (e.g., -HSQC, COSY) to assign stereochemistry .

- Computational Modeling : Density Functional Theory (DFT) to predict chemical shifts and compare with experimental data .

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. How can researchers design experiments to study the biological interactions of this compound with protein targets?

Methodological steps include:

- Molecular Docking : Preliminary screening using software like AutoDock to identify binding pockets.

- Surface Plasmon Resonance (SPR) : To measure binding kinetics and affinity constants.

- Isothermal Titration Calorimetry (ITC) : For thermodynamic profiling of interactions .

Data Reproducibility and Reporting

Q. What documentation standards ensure reproducibility in synthesizing this compound?

Guidelines from the Beilstein Journal of Organic Chemistry recommend:

- Detailed Experimental Sections : Including exact solvent ratios, temperatures, and catalyst loadings .

- Supplementary Data : Providing raw NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) in supporting information files .

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Statistical Analysis : Use multivariate analysis (e.g., PCA) to identify outlier batches.

- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC monitoring) during synthesis .

Tables for Key Data

Q. Table 1: Example Purification Conditions for this compound Intermediates

| Step | Method | Eluent Ratio (Cyclohexane:Ethyl Acetate) | Yield (%) |

|---|---|---|---|

| 1 | Column Chromatography | 20:1 → 10:1 | 75–85 |

| 2 | Recrystallization | Ethanol/Water (3:1) | 90–95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.